2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid (molecular formula: C₁₂H₂₃NO₄) is a branched-chain amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a methyl substituent at the β-carbon (position 4 of the hexanoic acid backbone). Its SMILES notation, CCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C, highlights the sterically hindered Boc group and the hydrophobic methyl branch, which influence solubility and reactivity . Boc-protected amino acids like this are pivotal in peptide synthesis, offering acid-labile protection for amines during solid-phase assembly.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMAVYZRMNVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404736-14-6 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group of 4-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the Boc group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Amide Formation: Coupling reagents such as DIC or thiophosphoramide in the presence of a base.
Major Products Formed
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as amide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
- Molecular Formula: C₁₃H₂₃NO₄ (differs by one carbon due to cyclohexane ring).
- Structure: A cyclohexane ring replaces the linear hexanoic acid chain. The Boc group is attached to the cyclohexyl amine, and the carboxylic acid is on an adjacent ethyl chain.
- Key Differences: Conformational Rigidity: The cyclohexane ring imposes steric constraints, limiting rotational freedom compared to the flexible hexanoic acid backbone of the target compound . Solubility: The cyclic structure may reduce aqueous solubility due to increased hydrophobicity. Synthetic Utility: Cyclohexane-based derivatives are often used to introduce conformational restrictions in drug design, unlike the linear target compound, which is more suited for flexible peptide linkages.
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
- Structure : Features a smaller cyclopentane ring with the Boc-protected amine and carboxylic acid directly attached to the ring.
- Applications: The compact structure is advantageous for creating rigid peptidomimetics, whereas the target compound’s linearity supports extended peptide chains.
2-([(tert-Butoxy)carbonyl]amino)hex-4-enoic Acid
- Structure: Contains a double bond at position 4 (hex-4-enoic acid) instead of a methyl group.
- Key Differences: Reactivity: The double bond enables conjugation or Michael addition reactions, absent in the saturated target compound .
Comparative Data Table
| Compound | Backbone Structure | Key Substituents | Molecular Formula | Key Applications |
|---|---|---|---|---|
| 2-{[(Boc)amino]-4-methylhexanoic acid} | Linear hexanoic acid | Boc (position 2), methyl (position 4) | C₁₂H₂₃NO₄ | Flexible peptide synthesis |
| 2-(4-(Boc-amino)cyclohexyl)acetic acid | Cyclohexane ring | Boc (cyclohexyl), acetic acid chain | C₁₃H₂₃NO₄ | Conformationally restricted scaffolds |
| 1-(Boc-amino)cyclopentanecarboxylic acid | Cyclopentane ring | Boc and carboxylic acid on ring | C₁₁H₁₉NO₄ | Rigid peptidomimetics |
| 2-(Boc-amino)hex-4-enoic acid | Unsaturated hexenoic acid | Boc (position 2), double bond (C4) | C₁₂H₂₁NO₄ | Click chemistry or conjugation |
Research Findings and Implications
- Steric Effects: The methyl group in the target compound enhances steric hindrance, slowing down nucleophilic attacks during peptide coupling compared to unsubstituted Boc-amino acids .
- Solubility Trends: Linear Boc-amino acids (e.g., target compound) generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) than cyclic derivatives due to reduced hydrophobicity .
- Thermal Stability : Cyclic Boc-protected compounds (e.g., cyclohexane derivatives) show greater thermal stability in solid-phase synthesis, attributed to restricted conformational mobility .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid, also known as (3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid, is a compound characterized by its unique stereochemistry and functional groups. It belongs to the class of amino acids and derivatives, particularly those with protective groups that are significant in organic synthesis and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its chemical properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₉N O₅
- Molecular Weight : Approximately 245.27 g/mol
- Functional Groups : Contains a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amine functionalities in peptide synthesis.
The presence of the Boc group allows for selective reactions under acidic conditions, making it a versatile compound in synthetic chemistry .
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of amino acid derivatives, it was found that compounds similar to this compound demonstrated inhibitory effects against Gram-positive bacteria. The study highlighted the potential use of such compounds in developing new antibiotics .
Study 2: Synthesis and Biological Evaluation
Research focused on the synthesis of Boc-protected amino acids revealed that these compounds could be effectively utilized in peptide synthesis. The study emphasized the importance of the Boc group in protecting the amine during chemical reactions, facilitating the formation of complex peptides with enhanced biological activity .
Study 3: Interaction Studies
Interaction studies involving (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid showed promising binding affinities to various biological targets. Techniques such as surface plasmon resonance were employed to quantify these interactions, suggesting potential therapeutic applications in drug design .
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R,4S)-3-amino-4-methylhexanoic acid | Contains an amino group and a methyl branch | Lacks the tert-butoxycarbonyl protection |
| (2S,4R)-2-amino-4-methylpentanoic acid | Similar branched structure but different stereochemistry | Used in nutritional supplements |
| (3R)-3-amino-5-methylhexanoic acid | Features an additional methyl group on a different carbon | Potentially different biological activities due to structural variations |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
